3-(Piperidin-1-yl)phenol - 27292-50-8

3-(Piperidin-1-yl)phenol

Catalog Number: EVT-372167
CAS Number: 27292-50-8
Molecular Formula: C11H15NO
Molecular Weight: 177.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Several synthetic routes can be employed to obtain 3-(piperidin-1-yl)phenol. One common approach involves reacting 3-bromophenol with piperidine in the presence of a palladium catalyst and a base. [] This method utilizes a Buchwald-Hartwig amination reaction to form the carbon-nitrogen bond between the phenol and piperidine rings.

Another approach utilizes a multistep synthesis starting from 2-phenylindole. [] This method involves a series of reactions, including alkylation, reduction, and cyclization, to ultimately yield 3-(piperidin-1-yl)phenol.

Molecular Structure Analysis

The molecular structure of 3-(piperidin-1-yl)phenol has been characterized using various spectroscopic techniques, including FTIR, 1H-NMR, 13C-NMR, and HRMS. [, ] The piperidine ring typically adopts a chair conformation. [] The molecule exhibits potential for intermolecular hydrogen bonding through the hydroxyl group on the phenol ring. []

Chemical Reactions Analysis
  • Esterification: It can react with carboxylic acids to form esters. [, ]
  • Acylation: Reactions with acyl chlorides or acid anhydrides yield amides. []
  • Alkylation: The nitrogen atom in the piperidine ring can be alkylated with alkyl halides. []
Mechanism of Action

The mechanism of action of 3-(piperidin-1-yl)phenol and its derivatives is diverse and depends on the specific application. For example, as a scaffold for CCR5 antagonists, it is believed to interact with a cavity formed by transmembrane helices within the CCR5 receptor. [] This interaction disrupts the receptor's function, leading to the observed antagonistic effects.

Applications
  • Development of Cannabinoid Receptor Ligands: Researchers have explored 3-(piperidin-1-yl)phenol derivatives as ligands for cannabinoid receptors, particularly the CB2 receptor. [] These compounds exhibit potential for treating various conditions, including inflammation and pain.
  • Exploration of Anti-tuberculosis Agents: Derivatives of 3-(piperidin-1-yl)phenol have been investigated as potential anti-tuberculosis agents. []
  • Synthesis of Cholinesterase Inhibitors: Studies have explored the use of 3-(piperidin-1-yl)phenol derivatives in synthesizing compounds with potent inhibitory activity against cholinesterases. [] These compounds exhibit potential for treating neurodegenerative diseases like Alzheimer's disease.
  • Development of GPCR-6 Inhibitors: Researchers have investigated 3-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[3,4-b] pyrazine derivatives for their GPCR-6 inhibitory activity. [] These compounds show potential for treating diseases related to GPCR-6 dysregulation.
  • Synthesis of 5-HT1D Receptor Ligands: 3-(Piperidin-1-yl)propyl)indoles have been synthesized and studied for their high selectivity as h5-HT(1D) receptor agonists. [] These compounds hold potential for treating conditions like migraines.

4-Chloro-3-(substituted amino)methyl-5-[7-bromo (and 7-trifluoromethyl)-1,5-naphthyridin-4-ylamino]biphenyl-2-ols

  • Compound Description: This series of mono-Mannich bases were synthesized and evaluated for their antimalarial activity against the chloroquine-sensitive isolate (FCQ-27) of Plasmodium falciparum . These compounds exhibited lower antimalarial activity compared to their corresponding di-Mannich base counterparts.
  • Compound Description: This series represents another set of mono-Mannich bases explored for their antimalarial activity against Plasmodium falciparum . Notably, these quinazoline derivatives did not exhibit the same decrease in activity observed with their 1,5-naphthyridine counterparts.

4-[7- Bromo (and 7-trifluoromethyl)-1′,5′-naphthyridin-4′-ylamino]phenol

  • Compound Description: This compound serves as a precursor for the synthesis of di-Mannich bases, which demonstrated higher antimalarial activity than the mono-Mannich bases discussed earlier .

3-(3-(Piperidin-1-yl)propyl)indoles

  • Compound Description: This class of compounds exhibits high selectivity for the human 5-HT1D receptor and acts as agonists . These compounds show promise as potential antimigraine agents due to their pharmacokinetic advantages over the related 3-(3-(piperazin-1-yl)propyl)indole series.

3-(3-(Piperazin-1-yl)propyl)indoles

    • Compound Description: These compounds represent a series of fluorinated analogs of the 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles . The incorporation of fluorine aimed to modify the compounds' pKa and improve their pharmacokinetic profiles, particularly oral absorption.

    N-(4-fluoro-benzyl)-4-(3-(piperidin-1-yl)-indole-1-sulfonyl)benzamide (PipISB)

    • Compound Description: PipISB is recognized as a highly selective and potent ligand for the cannabinoid subtype-1 receptor (CB1) . The research focused on radiolabeling PipISB with positron emitters (carbon-11 and fluorine-18) to develop potential radioligands for imaging brain CB1 receptors using positron emission tomography (PET).

    N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides

    • Compound Description: This group of compounds was synthesized and explored as potential selective ligands for sigma receptors .

    1-(2‐Hydroxy‐phenyl)‐3‐piperidin‐1‐yl‐propenones

    • Compound Description: Various derivatives of this compound were synthesized using ultrasonic activation from substituted 3-formyl chromones and piperidine .

    2- (naphthalen-1-yl (piperidin-1-yl) methyl)phenol

    • Compound Description: This alkylaminophenol compound was synthesized using the Petasis reaction and exhibited high antioxidant activity . Theoretical studies, including DFT calculations, supported the experimental findings.

    4-(oxo-3-(piperidin-1-yl)pro-1-en-1-yl)-1,2-phenylendiacetate

    • Compound Description: This compound was synthesized from 3-(3,4-dihydroxyphenyl)acrylic acid through derivatization involving acetylation and chlorination steps .
    • Compound Description: These compounds are esters that undergo gas-phase elimination reactions to form corresponding carboxylic acids and ethylene . Their decomposition kinetics and mechanisms were studied in a static reaction system.

    [4-(1H-Indol-3-yl)-piperidin-1-yl]-{1-[3-(3,4,5-trifluoro-phenyl)-acryloyl]-piperidin-4-yl}-acetic acid (JNJ-26131300)

    • Compound Description: JNJ-26131300 is a CCR2 antagonist, and its deuterium-labeled analog was synthesized for research purposes .

    3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

    • Compound Description: This compound's crystal structure has been reported, providing insights into its conformation and the spatial arrangement of its molecular components .

    2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone Derivatives

    • Compound Description: This series of compounds were synthesized and tested for their antileukemic activity against K562 and CEM human leukemic cell lines . Several compounds exhibited promising antiproliferative activity.

    Bis-chlorotriphenyl[3-(piperidinium-1-yl)propionato]tin(IV (C8H15NO2)[Sn(C6H5)3Cl]2

    • Compound Description: This compound is a 1:2 adduct formed by the reaction of 3-(piperidin-1-yl)propionic acid and triphenyltin chloride [, ].

    Ethyl 3-benzoyl-7-(piperidin-1-yl)indolizine-1-carboxylate Analogues

    • Compound Description: This series of indolizine derivatives was synthesized and evaluated for larvicidal activity against Anopheles arabiensis mosquitoes . Some compounds exhibited significant larval mortality rates.

    (Piperidin-1-yl)quinolin-3-yl)methylene)hydrazinecarbothioamides

    • Compound Description: This group of quinoline thiosemicarbazones containing a piperidine moiety was synthesized via microwave-assisted methods . The compounds were evaluated for their potential as anti-Alzheimer's agents by targeting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

    (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (MMPP)

    • Compound Description: MMPP is a selective inhibitor of STAT3 and has demonstrated anti-inflammatory properties in various disease models [, ]. Studies investigated its potential to protect against dopaminergic neurodegeneration induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) in mice.

    20. methanone

    • Compound Description: This compound was identified as a side product during the synthesis of an 8-nitro-1,3-benzothiazin-4-one, a class of compounds being investigated as potential anti-tuberculosis agents .

    4-nitro-2-{(E)-[2-(piperidin-1-yl)ethyl]iminomethyl}phenol

    • Compound Description: This Schiff base compound exists as a zwitterion in its crystal structure, with the phenolic hydrogen transferred to the imine nitrogen . The study provides evidence for the predominance of the oxocyclohexadienide-iminium zwitterionic form.

    4-{[4-(Hydroxymethyl)piperidin-1-yl]methyl}phenol

    • Compound Description: The crystal structure of this compound reveals the chair conformation of the piperidine ring and the intermolecular hydrogen bonding patterns that govern its crystal packing .

    (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride

    • Compound Description: This thiazine derivative was synthesized and screened for antimicrobial activity against various bacterial and fungal strains .

    (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione (BI 1356)

    • Compound Description: BI 1356 is a novel xanthine-based dipeptidyl peptidase 4 (DPP-4) inhibitor under clinical development for type 2 diabetes . This inhibitor demonstrates a superior potency and a longer duration of action compared to other DPP-4 inhibitors.

    1-(4-(3-(4-(1H-benzo[d]imidazole-2-carbonyl)phenoxy)pyrazin-2-yl)piperidin-1-yl)ethanone (AMG 579)

    • Compound Description: AMG 579 is a potent, selective, and efficacious inhibitor of phosphodiesterase 10A (PDE10A), identified as a clinical candidate for potential therapeutic applications .

    1-[2-(4-Benzyl-4-hydroxy-piperidin-1-yl)-ethyl]-3-(2-methyl-quinolin-4-yl)-urea Sulfate Salt (Palosuran, ACT-058362)

    • Compound Description: Palosuran is a potent and specific antagonist of the human urotensin receptor (UT receptor) . It demonstrates anti-ischemic effects in the kidneys, suggesting a role of endogenous urotensin-II in renal ischemia.

    N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    • Compound Description: SR141716A is an inverse agonist of the cannabinoid CB1 receptor . It competitively antagonizes the effects of CB agonists and produces opposite effects when applied alone.

    S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone (ADX47273)

    • Compound Description: ADX47273 is a novel, selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGlu5) . It enhances N-methyl-d-aspartate receptor function and shows promise as a potential treatment for schizophrenia.

    (R,E)-N-(2-hydroxy-2,3-dihydro-1H-inden-4-yl)-3-(2-(piperidin-1-yl)-4-(trifluoromethyl)phenyl)-acrylamide (AMG8562)

    • Compound Description: AMG8562 is a novel transient receptor potential vanilloid type 1 (TRPV1) modulator . It blocks capsaicin activation of TRPV1 without causing hyperthermia, a common side effect of TRPV1 antagonists.

    2-aryl-4-(piperidin-1-yl)butanamines and 1,3,4-trisubstituted pyrrolidines

    • Compound Description: These compounds were investigated as human CCR5 antagonists . Mutagenesis studies suggested a binding site for these compounds within a cavity near the extracellular surface of CCR5.

    (–)-cis-1-Methyl-7-[[4-(2,6-dichlorophenyl)piperidin-1-yl]methyl]-6,7,8,9-tetrahydro-5H-benzocyclohepten-5-ol (SB-612111)

    • Compound Description: SB-612111 is a selective antagonist for the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP) [, ]. It demonstrates antidepressant-like effects in animal models, suggesting the involvement of the N/OFQ-NOP receptor system in mood regulation.

    4-substituted-2-(4- phenyl-2-(piperidin-1-yl)-1, 3-selenazol-5-yl) phthalazin-1(2H)-ones

    • Compound Description: This series of selenium-containing heterocycles was synthesized and tested for antimicrobial activity . Some of these compounds showed promising results against various bacteria and fungi.

    1-(2',4'-dichlorophenyl)-6-methyl-N-piperidin-1-yl-1,4-dihydroindeno[1,2-c]pyrazole-3-carboxamide and Analogues

    • Compound Description: This compound and its analogs were synthesized and evaluated for their affinity for cannabinoid receptors . Some derivatives showed high affinity for the CB2 receptor and demonstrated agonist activity in an in vitro model.

    5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-morpholin-4-yl-2,3-dihydro-3H-pyrimidin-4-one and 5-(4,7-Dimethyl-2-oxo-2H-benzopyran-6-ylazo)-2-methyl-6-piperidin-1-yl-2,3-dihydro-3H-pyrimidin-4-one

    • Compound Description: These compounds were synthesized and screened for their antimicrobial activities . They showed significant antibacterial activity.

    4-(1H-imidazol-1-yl)phenol

    • Compound Description: This compound serves as a ligand in a copper (II) complex, Bis(cyanamide-κN)[4-(1H-imidazol-1-yl)phenol-κN3]bis(nitrato-κO)copper(II) . The complex's structure is influenced by intermolecular hydrogen bonding interactions.

    (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl) -amino]-methyl}piperidin-1-yl]-methadone (F 13640)

    • Compound Description: F 13640 is a high-efficacy 5-hydroxytryptamine1A (5-HT1A) receptor agonist that exhibits analgesic properties . It demonstrates neuroadaptive mechanisms of inverse tolerance and cooperation, suggesting its potential for treating chronic pain conditions like trigeminal neuropathic pain.

    1-Methyl-3-{4-[(4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidin-1-yl)benzyl]}-2-phenylindole and 3-{4-[(4-(2-Oxo-2,3-dihydro-1H-benzimidazol- 1-yl)piperidin-1-yl)benzyl]}-2-phenylindole

    • Compound Description: These indole derivatives have been synthesized and evaluated for their cytotoxic potential against various leukemia cell lines [, ]. They demonstrated significant cytotoxic activity.

    Properties

    CAS Number

    27292-50-8

    Product Name

    3-(Piperidin-1-yl)phenol

    IUPAC Name

    3-piperidin-1-ylphenol

    Molecular Formula

    C11H15NO

    Molecular Weight

    177.24 g/mol

    InChI

    InChI=1S/C11H15NO/c13-11-6-4-5-10(9-11)12-7-2-1-3-8-12/h4-6,9,13H,1-3,7-8H2

    InChI Key

    YNLRDTBLEOQPQL-UHFFFAOYSA-N

    SMILES

    C1CCN(CC1)C2=CC(=CC=C2)O

    Canonical SMILES

    C1CCN(CC1)C2=CC(=CC=C2)O

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.